

## Dithio-CN03 Demonstrates Superior Neuroprotection in Preclinical Retinitis Pigmentosa Models

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Compound of Interest		
Compound Name:	Dithio-CN03	
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A new cGMP analogue, **Dithio-CN03**, has shown significant neuroprotective effects in in vitro models of Retinitis Pigmentosa (RP), outperforming its parent compound, CN03. This comparison guide provides an objective analysis of **Dithio-CN03** against other neuroprotective agents, supported by experimental data, to aid researchers and drug development professionals in the field of retinal degenerative diseases.

Retinitis Pigmentosa is a group of inherited retinal diseases characterized by the progressive loss of photoreceptor cells, leading to vision loss. A key pathological mechanism in some forms of RP is the toxic accumulation of cyclic guanosine monophosphate (cGMP) in photoreceptors. **Dithio-CN03** is a novel phosphorodithioate analogue of cGMP designed to inhibit this cGMP-mediated cell death pathway.[1][2]

# Comparative Efficacy of Dithio-CN03 in In Vitro RP Models

Recent studies have validated the neuroprotective potential of **Dithio-CN03** in two key in vitro models of RP: the 661W-A11 photoreceptor cell line and primary photoreceptors derived from the rd1 mouse model, which harbors a mutation in the Pde6b gene leading to elevated cGMP levels.

#### **Photoreceptor Cell Line Studies (661W-A11)**



In the 661W-A11 cell line, a model for rod photoreceptors, cell viability and death were assessed after inducing cGMP-mediated stress. **Dithio-CN03** demonstrated a significantly higher protective effect compared to its analogues, CN03, SP-CN03, and the inactive oxo-CN03.

Table 1: Neuroprotective Effects of **Dithio-CN03** and Analogues in 661W-A11 Cells

Compound	Concentration	Cell Viability (% of Control)	TUNEL- positive Cells (% of Total)	EC50 (μM)
Control (Zaprinast- stressed)	-	55.3 ± 2.5	14.2 ± 1.1	-
Dithio-CN03	50 μΜ	85.1 ± 3.1	4.5 ± 0.8	15.8 ± 1.2
CN03	50 μΜ	72.4 ± 2.8	6.8 ± 0.9	28.3 ± 1.5
SP-CN03	50 μΜ	70.1 ± 3.0	7.1 ± 1.0	32.5 ± 1.8
oxo-CN03	50 μΜ	56.1 ± 2.9	13.9 ± 1.2	Not Active

Data synthesized from Pérez O, et al. J Med Chem. 2024.

### Primary Photoreceptor Culture Studies (rd1 mouse)

The superior neuroprotective activity of **Dithio-CN03** was further confirmed in primary photoreceptor cultures from the rd1 mouse model. This model more closely recapitulates the genetic and pathological features of a subset of human RP.

Table 2: Photoreceptor Survival in rd1 Primary Cultures

Treatment	TUNEL-positive Photoreceptors (%)
Untreated rd1	25.4 ± 2.1
Dithio-CN03 (50 μM)	10.2 ± 1.5
CN03 (50 μM)	15.8 ± 1.8



Data synthesized from Pérez O, et al. J Med Chem. 2024.

# Comparison with Other Neuroprotective Agents in In Vivo RP Models

While in vivo data for **Dithio-CN03** is not yet available, its promising in vitro performance warrants a comparison with other neuroprotective agents that have been tested in established mouse models of RP, such as the rd10 mouse. The rd10 mouse model also has a mutation in the Pde6b gene but exhibits a slower progression of retinal degeneration compared to the rd1 model.

#### **Tauroursodeoxycholic Acid (TUDCA)**

TUDCA is a bile acid with known anti-apoptotic and neuroprotective properties. Studies in the rd10 mouse model have demonstrated its ability to preserve photoreceptor structure and function.

Table 3: Neuroprotective Effects of TUDCA in rd10 Mice

Parameter	Vehicle-treated rd10	TUDCA-treated rd10 (500 mg/kg)
Outer Nuclear Layer (ONL) Thickness (µm) at P30	15.2 ± 1.8	28.5 ± 2.1
Scotopic ERG a-wave amplitude (μV) at P30	25 ± 8	125 ± 20
Scotopic ERG b-wave amplitude (μV) at P30	55 ± 15	110 ± 25

Data synthesized from studies on TUDCA in rd10 mice.[3][4]

#### N-Acetylcysteine (NAC)

NAC is an antioxidant that has been shown to reduce oxidative stress and promote the survival of cone photoreceptors in models of RP.



Table 4: Neuroprotective Effects of NAC in rd10 Mice

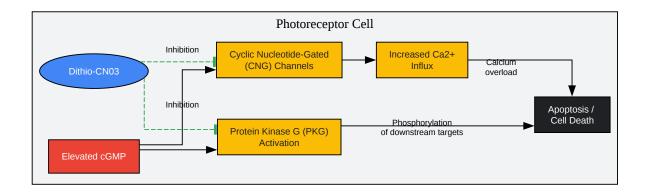
Parameter	Untreated rd10	NAC-treated rd10 (7 mg/ml in drinking water)
Cone Cell Density (cones/0.0529 mm²) at P50	77 ± 7	291 ± 21
Photopic ERG b-wave amplitude (μV) at P50	15 ± 5	45 ± 8

Data synthesized from studies on NAC in rd10 mice.[5][6]

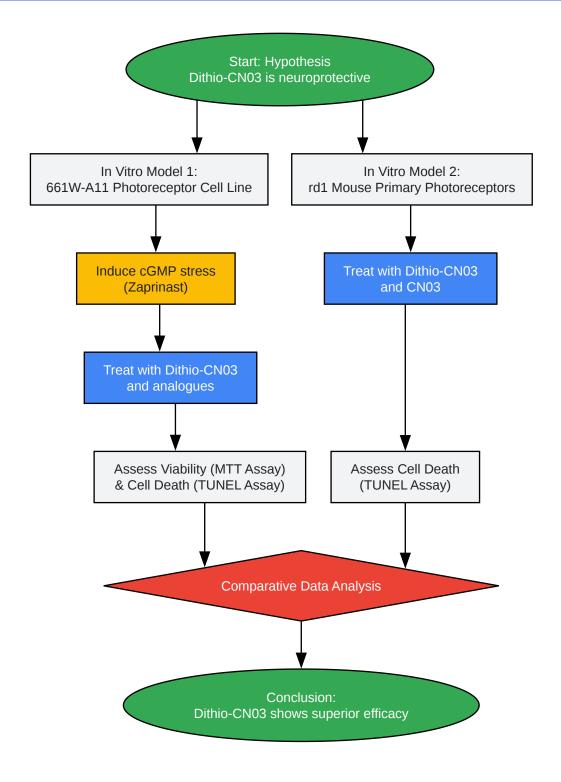
### **Signaling Pathways and Experimental Workflows**

The neuroprotective effect of **Dithio-CN03** is attributed to its role as a competitive inhibitor in the cGMP signaling cascade, which is implicated in photoreceptor cell death in certain forms of RP.









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